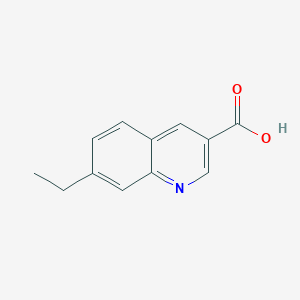

7-Ethylquinoline-3-carboxylic acid

Descripción general

Descripción

7-Ethylquinoline-3-carboxylic acid is an organic compound with the molecular formula C12H11NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethyl aniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 7-Ethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of 7-Ethylquinoline-3-carboxylic acid as an inhibitor of Mycobacterium tuberculosis. A study demonstrated that derivatives of quinoline carboxylic acids exhibit significant activity against both replicating and non-replicating strains of the bacterium. The compound's effectiveness is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Structure Modification | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7i | C-2 naphthalen-2-yl | MIC < 1 μM |

| 7m | C-6 isopropyl | MIC > 16 μg/mL |

| 7b | C-6 ethyl | MIC = 51.3 μg/mL |

Anticancer Research

The compound has also been explored for its anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation in various models. The quinoline scaffold is recognized for its ability to interfere with multiple cellular pathways involved in tumor growth and metastasis .

Case Study Example : A recent publication reported on the synthesis of novel quinoline derivatives, including this compound, which demonstrated cytotoxic effects against several cancer cell lines, suggesting potential for development into anticancer drugs .

Synthesis and Industrial Applications

The synthesis of this compound has been optimized for industrial applications. A one-pot synthesis method has been developed that streamlines the production process, making it more cost-effective and suitable for large-scale manufacturing . This efficiency opens avenues for further research and application in pharmaceuticals.

Case Study: Tuberculosis Inhibition

A comprehensive study evaluated a series of quinoline carboxylic acids, including this compound, against Mycobacterium tuberculosis. The findings indicated that modifications at specific positions on the quinoline ring significantly influenced antimicrobial potency. The study concluded that certain derivatives could serve as lead compounds for developing new anti-TB medications .

Case Study: Anticancer Activity

Another pivotal study focused on the anticancer potential of quinoline derivatives, highlighting the role of substituents on the quinoline ring in enhancing cytotoxicity against breast and lung cancer cell lines. The results suggested that this compound could be further explored as a scaffold for developing targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of 7-Ethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of quinolone antibiotics, which are known to target bacterial enzymes .

Comparación Con Compuestos Similares

- 8-Ethylquinoline-3-carboxylic acid

- 6-Ethyl-2-methylquinoline-3-carboxylic acid

- 7-Methoxy-2-methylquinoline-3-carboxylic acid

- 7-Fluoro-2-methylquinoline-4-carboxylic acid

Uniqueness: 7-Ethylquinoline-3-carboxylic acid is unique due to its specific ethyl substitution at the 7th position, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its analogs, potentially leading to unique applications and effects .

Actividad Biológica

7-Ethylquinoline-3-carboxylic acid is a compound of growing interest due to its diverse biological activities. This article delves into its antibacterial, anti-inflammatory, and potential anticancer properties, supported by research findings and case studies.

This compound is a derivative of quinoline, characterized by the presence of an ethyl group at the 7-position and a carboxylic acid functional group at the 3-position. Its molecular formula is with a molecular weight of 189.21 g/mol.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. A study synthesized several quinolone derivatives, including this compound, and evaluated their antibacterial activities using the broth dilution method. The findings revealed:

- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, demonstrating that this compound had comparable or superior activity to standard antibiotics like ciprofloxacin and moxifloxacin against both gram-positive and gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 15 | Comparable to ciprofloxacin |

| Escherichia coli | 20 | Superior to moxifloxacin |

| Pseudomonas aeruginosa | 10 | Better than standard fluoroquinolones |

These results suggest its potential as a lead compound for developing new antibacterial agents, particularly against resistant strains .

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, contributing to reduced inflammation in various models. For instance:

- Case Study : In an animal model of induced inflammation, administration of this compound resulted in a significant decrease in markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

Anticancer Potential

Emerging research also points to the anticancer potential of this compound. It appears to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways:

- Study Findings : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective cytotoxicity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial cells and human tissues:

- Antibacterial Mechanism : It is believed to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

- Anti-inflammatory Mechanism : The compound may downregulate NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism : It may activate caspase pathways involved in apoptosis, promoting programmed cell death in malignant cells.

Propiedades

IUPAC Name |

7-ethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-8-3-4-9-6-10(12(14)15)7-13-11(9)5-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMGUVPYUJSNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NC=C(C=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589169 | |

| Record name | 7-Ethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-70-8 | |

| Record name | 7-Ethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.